molecular formula C19H16N4O2 B6477313 7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640830-69-7

7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6477313
CAS RN: 2640830-69-7
M. Wt: 332.4 g/mol
InChI Key: FIQWSMQQINSWCQ-UHFFFAOYSA-N
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Description

The compound “7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule that contains several functional groups, including an ethoxy group, a phenyl group, and a triazolopyrazinone group . These types of compounds are often studied in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazinone core, with phenyl and ethoxyphenyl groups attached. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the triazolopyrazinone group could potentially make this compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, solubility, and stability would be determined experimentally .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Zhang et al., a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Among these compounds, compound 2e exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. Notably, this activity was comparable to the first-line antibacterial agent ampicillin .

Therapeutic Targets

The compound has shown promise as a therapeutic agent in various contexts:

P2X7 Receptor Antagonist

Derivatives of this compound containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 have been found to be P2X7 receptor antagonists. These compounds hold promise for treating pain or inflammatory diseases .

Other Applications

While the above areas represent the most studied applications, further research may reveal additional uses. For instance, the compound’s structural features suggest potential in drug discovery, especially considering its nitrogen-containing heterocyclic backbone . However, more investigations are needed to uncover its full range of applications.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with care, avoiding ingestion, inhalation, or contact with skin and eyes .

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the biological activity of similar compounds, it could be a promising area of study in medicinal chemistry .

properties

IUPAC Name

7-(4-ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-2-25-16-10-8-15(9-11-16)22-12-13-23-17(14-6-4-3-5-7-14)20-21-18(23)19(22)24/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQWSMQQINSWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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